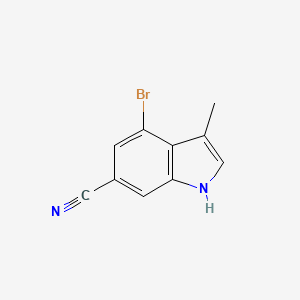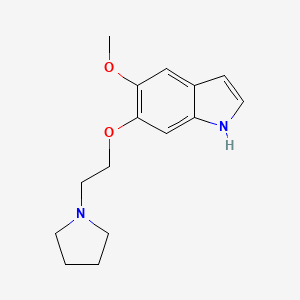
5-methoxy-6-(2-(pyrrolidin-1-yl)ethoxy)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-6-(2-(pyrrolidin-1-yl)ethoxy)-1H-indole is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 5-methoxy-6-(2-(pyrrolidin-1-yl)ethoxy)-1H-indole typically involves multiple steps. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the methoxy group at the 5-position and the ethoxy group at the 6-position. The pyrrolidin-1-yl group is then attached to the ethoxy group through a nucleophilic substitution reaction. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
Chemical Reactions Analysis
5-methoxy-6-(2-(pyrrolidin-1-yl)ethoxy)-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidin-1-yl group, allowing for the introduction of different substituents. Common reagents for these reactions include alkyl halides and nucleophiles.
Scientific Research Applications
5-methoxy-6-(2-(pyrrolidin-1-yl)ethoxy)-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 5-methoxy-6-(2-(pyrrolidin-1-yl)ethoxy)-1H-indole involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
5-methoxy-6-(2-(pyrrolidin-1-yl)ethoxy)-1H-indole can be compared with other indole derivatives, such as:
5-methoxy-2-(pyrrolidin-1-yl)indole: Similar structure but lacks the ethoxy group at the 6-position.
6-methoxy-2-(pyrrolidin-1-yl)indole: Similar structure but lacks the methoxy group at the 5-position.
5-methoxy-6-(2-(morpholin-1-yl)ethoxy)-1H-indole: Similar structure but has a morpholin-1-yl group instead of a pyrrolidin-1-yl group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C15H20N2O2 |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
5-methoxy-6-(2-pyrrolidin-1-ylethoxy)-1H-indole |
InChI |
InChI=1S/C15H20N2O2/c1-18-14-10-12-4-5-16-13(12)11-15(14)19-9-8-17-6-2-3-7-17/h4-5,10-11,16H,2-3,6-9H2,1H3 |
InChI Key |
YDVRGRRIBJROLI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN2)OCCN3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



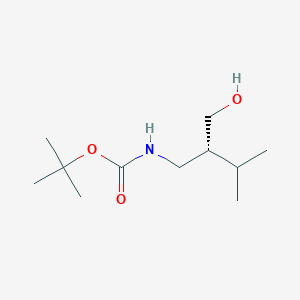

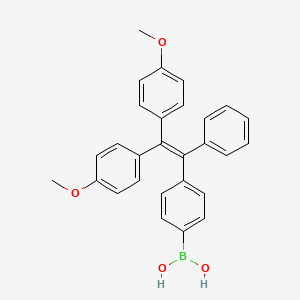

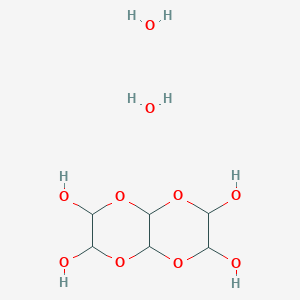
![1H-Pyrazole-3-carboxylic acid, 1-(2,4-dichlorophenyl)-5-methyl-, lithium salt, mixt. with ethyl 2-[4-[(6-chloro-2-benzoxazolyl)oxy]phenoxy]propanoate](/img/structure/B12942638.png)
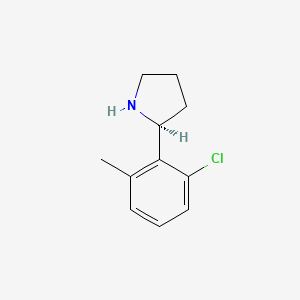
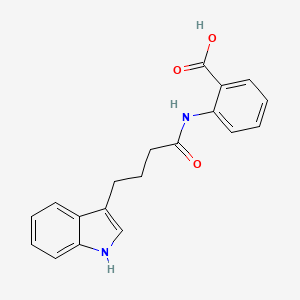
![(3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B12942651.png)
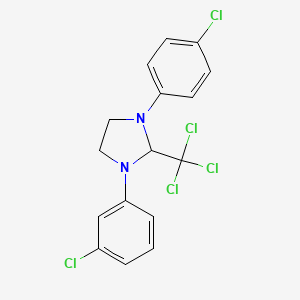
![1-[2-(1-Imidazolyl)ethyl]-3-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl]urea](/img/structure/B12942683.png)
![6-(Benzyloxy)-1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B12942687.png)
